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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-3-

methylisoxazole

CAS No.: 4211-87-4

Cat. No.: B1625309 Get Quote

Executive Summary & Compound Profile
5-(4-Chlorophenyl)-3-methylisoxazole is a crystalline solid used as a scaffold in medicinal

chemistry. Its synthesis—often involving the cycloaddition of nitrile oxides or the reaction of

chalcones with hydroxylamine—can yield regioisomeric mixtures.

Accurate melting point (MP) determination is the primary rapid-response quality control (QC)

method to:

Assess Purity: Depression of the MP range indicates solvent occlusion or unreacted starting

materials (e.g., 4-chlorobenzaldehyde).

Verify Regiochemistry: Distinguish the target (5-aryl-3-methyl) from its isomer (3-aryl-5-

methyl), which typically exhibits a distinct melting profile.
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Property Specification

IUPAC Name 5-(4-chlorophenyl)-3-methyl-1,2-oxazole

Molecular Formula C₁₀H₈ClNO

Molecular Weight 193.63 g/mol

Target MP Range Typically 82°C – 86°C (Pure Form)

Critical Impurity
3-(4-chlorophenyl)-5-methylisoxazole

(Regioisomer)

Methodological Comparison: Selecting the Right
Technique
For this specific isoxazole derivative, we compared three determination methods. The

Automated Capillary method is recommended for routine QC, while DSC is required for

thermodynamic validation.

Comparative Performance Data
Feature

Automated Capillary

(Recommended)

Differential Scanning

Calorimetry (DSC)

Manual Oil Bath

(Thiele Tube)

Precision High (±0.3°C) Ultra-High (±0.1°C) Low (±1.0°C)

Sample Req. 2–5 mg 2–10 mg >100 mg

Throughput
High (3–6

samples/run)
Low (1 sample/run) Low (1 sample/run)

Polymorph ID
Visual only (opacity

change)

Excellent

(Endothermic peaks)
Impossible

Cost/Run Low
High (consumables +

gas)
Very Low

Suitability
Routine Batch

Release

Reference Standard

Characterization

Educational/Rough

Estimation
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Expert Insight: While DSC provides the "true" thermodynamic melting point (onset temperature),

the capillary method is preferred for daily synthesis monitoring of 5-(4-Chlorophenyl)-3-

methylisoxazole due to its speed and ability to visually detect decomposition (darkening) prior

to melting.

Experimental Protocol: Automated Capillary Method
(USP <741> Aligned)
This protocol ensures reproducibility and eliminates operator bias common in manual visual

detection.

Phase 1: Sample Preparation
Objective: Ensure uniform heat transfer.

Drying: Dry the crude isoxazole in a vacuum oven at 40°C for 4 hours to remove residual

solvents (e.g., ethanol, hexane) which significantly depress the MP.

Pulverization: Grind the sample into a fine, homogeneous powder using an agate mortar.

Coarse crystals lead to broad melting ranges.

Loading: Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm.

Packing: Tap the capillary on a hard surface or use a drop-tube to pack the powder tightly.

Loose packing causes air pockets and uneven heating.

Phase 2: Instrument Configuration
Start Temperature: 70°C (approx. 10–15°C below expected MP).

Ramp Rate: 1.0°C/min.
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Note: Faster rates (>2°C/min) will result in a "lag error," causing the observed MP to

appear higher than the actual value.

Stop Temperature: 100°C.

Phase 3: Determination & Analysis[3]
Insert the capillary into the heating block.

Initiate the temperature ramp.

Record Point A (Onset): The first visible appearance of liquid droplets (meniscus formation).

Record Point B (Clear Point): The temperature at which the last solid particle disappears.

Acceptance Criteria
Melting Range: The difference between Point A and Point B must be ≤ 2.0°C.

Purity Indicator: A range >2°C suggests <98% purity or isomeric contamination.

Validating the Regioisomer (The "Isoxazole
Challenge")
A common synthetic pitfall is the formation of the 3-(4-chlorophenyl)-5-methylisoxazole isomer.

Target Compound (5-Aryl): MP typically 82–86°C.

Regioisomer (3-Aryl): MP typically 90–92°C or higher (depending on polymorph).

Workflow for Isomer Discrimination: If the observed MP is >88°C, do not release the batch.

Proceed immediately to ¹H-NMR analysis. The methyl group shift is diagnostic:

3-Methyl (Target): Methyl singlet appears upfield (~2.2–2.3 ppm).

5-Methyl (Isomer): Methyl singlet appears slightly downfield (~2.4–2.5 ppm) due to proximity

to the oxygen.
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Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for characterizing this

compound, ensuring no impure batches are released.

Crude 5-(4-Chlorophenyl)-3-methylisoxazole

Dry (40°C, Vac) & Grind

Select Method

Auto-Capillary
(Ramp 1°C/min)

Routine QC

DSC Analysis
(Heat Flow)

Validation/Polymorphs

Analyze Melting Range

Range <= 2°C?

PASS: Purity >98%
Confirm Identity via NMR

Yes (e.g. 83-84°C)

FAIL: Recrystallize
(Check Solvents/Isomers)

No (Range >2°C)

Click to download full resolution via product page

Caption: Workflow for the thermal characterization and quality control of isoxazole

intermediates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

